2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane

Catalog No.
S13949630
CAS No.
31684-93-2
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane

CAS Number

31684-93-2

Product Name

2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane

IUPAC Name

2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3

InChI Key

PJGRMBOWSWHGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C2(CO2)C

2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane is a cyclic ether compound characterized by its unique epoxide structure. This compound features a three-membered oxirane ring, which is attached to a cyclohexene moiety with a methyl substituent. The presence of the cyclohexene ring contributes to its reactivity and potential applications in organic synthesis and material science. The molecular formula for this compound is C11H16OC_{11}H_{16}O, and it exhibits properties typical of epoxides, including high reactivity due to the strained ring structure.

, including:

  • Ring-opening Reactions: The epoxide can react with nucleophiles such as alcohols or amines, leading to the formation of diols or amino alcohols. This reaction is typically facilitated under acidic or basic conditions.
  • Nucleophilic Substitution: The oxirane can also participate in nucleophilic substitution reactions where the oxygen atom acts as a leaving group, allowing for the introduction of various functional groups.
  • Polymerization: Under certain conditions, 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane can polymerize to form larger oligomers or polymers, which may have applications in coatings and adhesives.

The synthesis of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane can be achieved through several methods:

  • Epoxidation of Alkenes: The most common method involves the epoxidation of 4-methyl-3-cyclohexene using an oxidizing agent such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst. This process introduces the oxirane functionality into the alkene.
  • Cyclization Reactions: Another approach may involve cyclization reactions where precursors containing both an alkene and a suitable electrophile are treated under acidic or basic conditions to form the oxirane.
  • Isomerization Techniques: As noted in patent literature, isomerization methods can also be employed to convert related compounds into 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane through catalytic processes .

2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Material Science: The compound could be utilized in the formulation of epoxy resins and coatings due to its reactive nature.
  • Flavor and Fragrance Industry: Its unique structure may contribute to specific olfactory properties, making it a candidate for use in fragrances.

Interaction studies involving 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane primarily focus on its reactivity with biological molecules. Research indicates that epoxides can interact with nucleophiles such as glutathione or amino acids, potentially leading to modifications in protein structures or functions. Understanding these interactions is crucial for assessing both therapeutic potentials and toxicological profiles of this compound.

Several compounds share structural similarities with 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane, including:

Compound NameStructure TypeUnique Features
2-Methylphenyl oxiraneEpoxideContains a phenyl group enhancing stability
4-Methylcyclohexene oxideCyclic EtherLess steric hindrance compared to cyclohexene
1,2-EpoxybutaneSimple EpoxideSmaller ring size; used primarily as an intermediate
2-Ethylidene oxiraneEpoxideFeatures a different alkyl substituent

These compounds exhibit variations in reactivity and stability based on their substituents and ring structures, highlighting the unique nature of 2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane within this class of compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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